molecular formula C19H23NO2 B3040581 4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol CAS No. 218288-32-5

4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol

Cat. No. B3040581
CAS RN: 218288-32-5
M. Wt: 297.4 g/mol
InChI Key: VEFVMTWOCWGCAI-UHFFFAOYSA-N
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Description

4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol, also known as HMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMP belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Sigma Receptor Ligands

One study investigates the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines, including 4-phenylpiperidin-4-ol derivatives. These compounds showed high affinity for both sigma receptor subtypes. The compound 4b, in particular, demonstrated high affinity for sigma1 sites and favorable sigma1/sigma2 selectivity. The sigma ligands were found to induce expression of tissue transglutaminase (TG-2) in primary astroglial cell cultures, suggesting potential applications in neuroscience and pharmacology (Prezzavento et al., 2007).

Nociceptin Receptor Ligands

Another research focused on a series of 4-[2-(aminomethyl)phenyl]-1-[bis(2-chlorophenyl)methyl]-4-hydroxypiperidine analogs as nociceptin receptor ligands. These compounds displayed high affinity and functional activity at the nociceptin receptor. Their structure-activity relationships at the C-4 phenyl and N-1 positions were examined, along with the antitussive activity of a selected compound (Ho et al., 2007).

Magnetic Resonance in Chemistry

A study on the high-resolution 1H and 13C NMR spectra of 3‐ethyl‐4‐hydroxy‐4‐phenylpiperidines, including compounds similar to the one , revealed unexpected shielding effects of methyl group protons. The conformational analysis provided insights into the magnetic anisotropy effects related to the compound's structure, which is relevant for understanding its chemical behavior and potential applications in magnetic resonance imaging (Manimekalai et al., 2008).

Anticonvulsant Applications

Research on novel kojic acids and allomaltol derivatives, incorporating 4-hydroxy-4-phenylpiperidin-1-yl)methyl groups, explored their potential as anticonvulsant compounds. The synthesized compounds were evaluated for anticonvulsant activities and neurotoxicity, indicating the utility of such structures in the development of new anticonvulsant drugs (Aytemir & Çalış, 2010).

properties

IUPAC Name

4-[2-(hydroxymethyl)phenyl]-1-methyl-3-phenylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-20-12-11-19(22,17-10-6-5-9-16(17)14-21)18(13-20)15-7-3-2-4-8-15/h2-10,18,21-22H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFVMTWOCWGCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C2=CC=CC=C2)(C3=CC=CC=C3CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Hydroxymethyl)phenyl)-1-methyl-3-phenylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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